molecular formula C12H16O4 B108384 Propyl 2,4-dihydroxy-3,6-dimethylbenzoate CAS No. 261174-49-6

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate

Cat. No.: B108384
CAS No.: 261174-49-6
M. Wt: 224.25 g/mol
InChI Key: WSXSVJXLDVEMLK-UHFFFAOYSA-N
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Description

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate is a chemical compound with the molecular formula C12H16O4This compound has a molecular weight of 224.25 g/mol and is characterized by the presence of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms. It is primarily used in research and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2,4-dihydroxy-3,6-dimethylbenzoate typically involves the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate has shown promise in several scientific research applications:

    Antimicrobial Properties: It has demonstrated moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.

    Antioxidant Activity: The compound exhibits significant free radical scavenging activity, indicating its potential as an antioxidant.

    Anti-inflammatory and Anticancer Activity: Studies have shown selective antibacterial activity and potential anti-inflammatory and anticancer properties.

    Corrosion Inhibition: It has been explored for its potential to protect metals from corrosion.

Mechanism of Action

The mechanism by which Propyl 2,4-dihydroxy-3,6-dimethylbenzoate exerts its effects involves interactions with various molecular targets and pathways:

    Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.

    Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with a methyl ester group instead of a propyl ester group.

    Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with an ethyl ester group.

Uniqueness

Propyl 2,4-dihydroxy-3,6-dimethylbenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl counterparts .

Properties

IUPAC Name

propyl 2,4-dihydroxy-3,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-5-16-12(15)10-7(2)6-9(13)8(3)11(10)14/h6,13-14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXSVJXLDVEMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C(=C(C=C1C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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